molecular formula C23H26N2O B11597406 6-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-2-phenylquinolin-4-ol

6-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-2-phenylquinolin-4-ol

Cat. No.: B11597406
M. Wt: 346.5 g/mol
InChI Key: SKWXTJAZIJGIST-UHFFFAOYSA-N
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Description

6-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-2-phenylquinolin-4-ol is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core, a phenyl group, and a piperidine moiety. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-2-phenylquinolin-4-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts alkylation, where benzene is reacted with an alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of the Piperidine Moiety: The piperidine moiety can be attached through a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable leaving group on the quinoline core.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-2-phenylquinolin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups such as ketones or nitro groups.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine moiety, where nucleophiles such as amines or thiols replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, amines, and thiols.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

6-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-2-phenylquinolin-4-ol has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-2-phenylquinolin-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

6-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-2-phenylquinolin-4-ol can be compared with other similar compounds, such as:

    Quinoline Derivatives: Compounds like chloroquine and quinine, which are known for their antimalarial properties.

    Piperidine Derivatives: Compounds like piperine and piperidine, which have various pharmacological activities.

    Phenylquinoline Derivatives: Compounds like phenylquinoline and its derivatives, which are studied for their potential therapeutic applications.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.

Properties

Molecular Formula

C23H26N2O

Molecular Weight

346.5 g/mol

IUPAC Name

6-methyl-3-[(2-methylpiperidin-1-yl)methyl]-2-phenyl-1H-quinolin-4-one

InChI

InChI=1S/C23H26N2O/c1-16-11-12-21-19(14-16)23(26)20(15-25-13-7-6-8-17(25)2)22(24-21)18-9-4-3-5-10-18/h3-5,9-12,14,17H,6-8,13,15H2,1-2H3,(H,24,26)

InChI Key

SKWXTJAZIJGIST-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1CC2=C(NC3=C(C2=O)C=C(C=C3)C)C4=CC=CC=C4

Origin of Product

United States

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